

pharmacological profile of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

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Compound of Interest

Compound Name: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

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An Investigative Guide to the Pharmacological Profile of **6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine**

Executive Summary

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a fascinating molecule whose core structure, the tetralin-amine scaffold, is a cornerstone of several centrally-acting pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) Sertraline[1]. Despite its structural promise and availability as a chemical intermediate for pharmaceutical development, its comprehensive pharmacological profile remains largely uncharacterized in public-domain literature[2][3]. This guide, written from the perspective of a Senior Application Scientist, provides a complete framework for the systematic evaluation of this compound. We will proceed from foundational synthesis and purification to a multi-tiered pharmacodynamic and pharmacokinetic profiling strategy. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to build a robust, data-driven understanding of the compound's mechanism of action and therapeutic potential.

Introduction: Rationale and Core Hypothesis

Chemical Identity and Properties

The subject of our investigation is **6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine**. Its fundamental properties are summarized below.

Property	Value	Reference
IUPAC Name	6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine	[3]
CAS Number	52373-02-1 (for hydrochloride salt)	[3]
Molecular Formula	C ₁₁ H ₁₅ NO	[3]
Molecular Weight	177.24 g/mol	N/A
Synonyms	1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine	[3]

Structural Analogy and the Monoamine Hypothesis

The rationale for investigating this specific molecule stems from its structural relationship to known monoaminergic modulators. The tetralin-amine scaffold is a privileged structure in neuropharmacology. The commercial success of Sertraline, which features a substituted tetralin-amine core, strongly suggests that our target compound may interact with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Investigative Goal

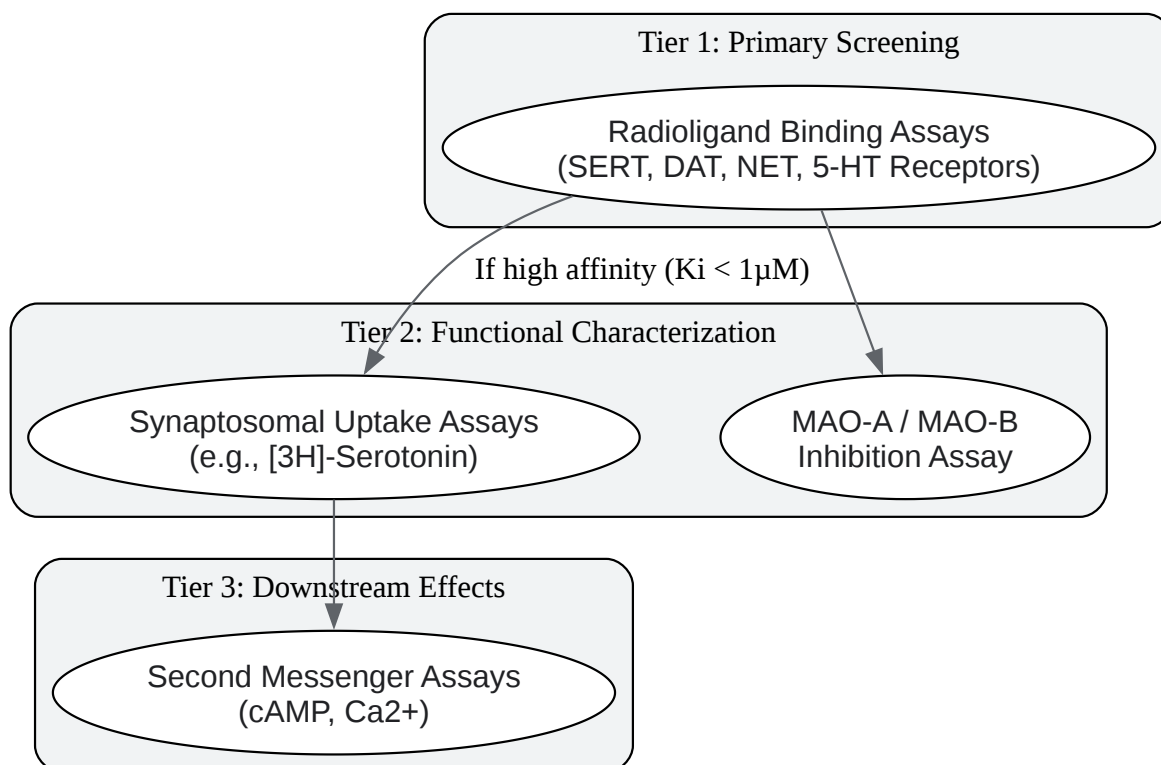
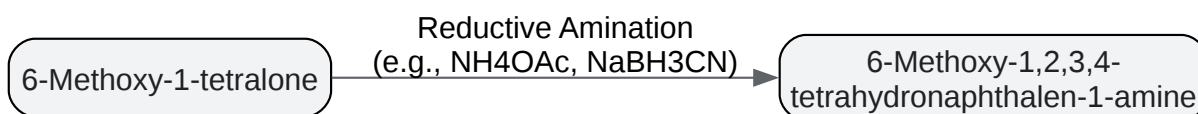
The primary goal of the workflow outlined in this guide is to test the hypothesis that **6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine** acts as a modulator of the monoaminergic system. We will systematically assess its affinity for key transporters and receptors, determine the functional consequences of this binding, and establish a preliminary pharmacokinetic profile.

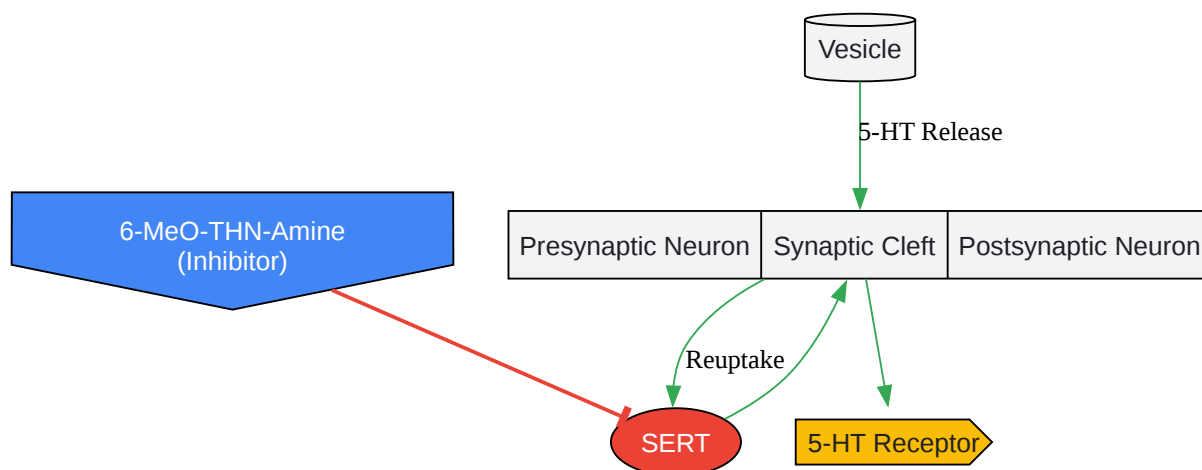
Synthesis and Material Qualification

A prerequisite for any pharmacological study is the availability of a highly pure, well-characterized sample of the compound. The most direct synthetic route begins with the commercially available precursor, 6-methoxy-1-tetralone[4][5].

Synthesis Pathway

The conversion of the ketone precursor to the primary amine is reliably achieved via reductive amination. This process involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.





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